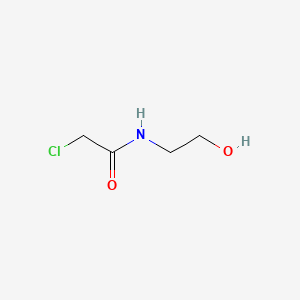

2-Chloro-N-(2-hydroxyethyl)acetamide

Description

Structural Context and Molecular Architecture within Chloroacetamide Class

2-Chloro-N-(2-hydroxyethyl)acetamide (C₄H₈ClNO₂) belongs to the broader class of chloroacetamides, which are characterized by a chloroacetyl group attached to a nitrogen atom. researchgate.net The molecular structure of this compound is distinguished by the presence of a primary hydroxyl group at the terminus of the N-ethyl substituent. This dual functionality is pivotal to its synthetic utility, offering two distinct reactive sites for chemical modification.

The chloroacetamide portion of the molecule features a reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution. researchgate.net The amide linkage itself can participate in various chemical transformations. Concurrently, the terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, or oxidation, providing another avenue for molecular elaboration.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6320-16-7 |

| Molecular Formula | C₄H₈ClNO₂ researchgate.net |

| Molecular Weight | 137.56 g/mol researchgate.netnih.gov |

| Synonyms | N-Chloroacetyl-2-aminoethanol, Chloro-N-(2-hydroxyethyl)acetamide nih.gov |

This table is interactive. Click on the headers to sort.

Research Significance as a Versatile Synthetic Intermediate

The research significance of this compound lies in its role as a versatile and readily available building block for the synthesis of diverse organic molecules, especially heterocyclic compounds. The presence of two reactive centers allows for sequential or one-pot reactions to construct complex molecular frameworks.

A prominent application of this compound is in the synthesis of morpholin-3-ones. The intramolecular cyclization of this compound under basic conditions is a common strategy to form the morpholin-3-one (B89469) ring system. This heterocycle is a core structural motif in various biologically active compounds and approved drugs. researchgate.netresearchgate.net For instance, the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for certain pharmaceuticals, can be initiated from precursors structurally related to this compound. google.com

Furthermore, the chloroacetamide moiety is a well-established precursor for the synthesis of various other heterocyclic systems. Researchers have utilized N-substituted 2-chloroacetamides to prepare thieno[2,3-b]pyridines, which are known for their wide range of pharmacological activities. nih.gov The general reactivity of the chloroacetyl group allows for its reaction with various nucleophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, which is a fundamental strategy in the construction of diverse heterocyclic rings. researchgate.net

The following table details some of the key synthetic applications of this compound and related chloroacetamides documented in academic research.

| Precursor | Reagents and Conditions | Product | Research Focus |

| 2-Chloro-N-(aryl)acetamide | Thiourea | Thiazolidine derivatives | Synthesis of heterocyclic compounds. researchgate.net |

| This compound | Base-mediated cyclization | Morpholin-3-one | Formation of the morpholinone ring system. researchgate.net |

| 2-Chloro-N-(p-tolyl)acetamide | Thiosemicarbazide, then aromatic aldehydes | Schiff bases, then β-lactams | Synthesis of β-lactam derivatives. researchgate.net |

| 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | Aromatics, H₂SO₄/P₄O₁₀ | 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides | C-amidoalkylation reactions. researchgate.netarkat-usa.org |

| 2-(benzylamino)ethan-1-ol | 2-chloroacetyl chloride, NaOH | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | Synthesis of N-substituted chloroacetamides. chemicalbook.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c5-3-4(8)6-1-2-7/h7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMURLKIIDQPXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064230 | |

| Record name | Acetamide, 2-chloro-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-16-7 | |

| Record name | 2-Chloro-N-(2-hydroxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-hydroxyethyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-chloro-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro N 2 Hydroxyethyl Acetamide and N Substituted Analogues

Direct Amidation Approaches

Direct amidation stands as the most straightforward and commonly employed method for the synthesis of 2-chloro-N-(2-hydroxyethyl)acetamide. This approach involves the formation of an amide bond between an aminoethanol derivative and a chloroacetylating agent.

Reaction of Aminoethanol Derivatives with Chloroacetylating Agents

The fundamental and most widely used method for synthesizing this compound and its analogues is the direct N-chloroacetylation of the corresponding primary or secondary amino alcohol. tandfonline.comdoaj.org This reaction is typically achieved by treating the amino alcohol with a chloroacetylating agent, most commonly chloroacetyl chloride. tandfonline.comijpsr.info The high reactivity of chloroacetyl chloride allows for the efficient formation of the amide linkage. tandfonline.com

The reaction involves the nucleophilic attack of the nitrogen atom of the aminoethanol on the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of the desired N-(2-hydroxyethyl)acetamide structure and generates hydrogen chloride (HCl) as a byproduct. tandfonline.com The general scheme for this synthesis can be applied to a wide variety of aliphatic and aromatic amines to produce a diverse range of N-substituted chloroacetamide derivatives. ijpsr.info

Process Optimization for Yield and Purity

A significant challenge in the synthesis of this compound is achieving high chemoselectivity, specifically N-acylation over O-acylation, due to the presence of both a nucleophilic amine and a hydroxyl group. tandfonline.com Research has shown that reaction conditions can be finely tuned to favor the formation of the desired N-acylated product in high yield and purity. tandfonline.comtandfonline.com

Key optimization strategies involve the careful selection of solvents, bases (HCl scavengers), and buffer systems. It has been demonstrated that conducting the chloroacetylation in a phosphate (B84403) buffer can lead to high yields of the desired N-chloroacetamide within a short reaction time, representing a metal-free and biocompatible synthetic route. tandfonline.com The choice of base is also critical; for instance, in a model reaction using 2-aminobenzyl alcohol, triethylamine (B128534) (TEA) as the base in dichloromethane (B109758) (CH2Cl2) resulted in an 83% yield of the anilide (N-acylated product) with only 17% of the disubstituted product. researchgate.net In contrast, the absence of a base led to only 15% of the desired anilide and 85% of the disubstituted product. researchgate.net

The use of different buffer systems has also been systematically studied to optimize yield. In the chloroacetylation of 2-aminobenzyl alcohol, a phosphate buffer provided a 77% yield of the anilide, significantly higher than yields obtained in borate (B1201080) or tri-sodium citrate (B86180) buffers. researchgate.net These findings highlight the critical role of reaction medium control in directing the outcome of the synthesis and maximizing the purity of the final product.

Interactive Data Table: Effect of Reaction Conditions on the Chloroacetylation of 2-Aminobenzyl Alcohol (ABA) with Chloroacetyl Chloride (CAC) researchgate.net

| Entry | Base/Condition | Solvent | Product Distribution (Anilide:Disubstituted) |

| 1 | DBU | CH2Cl2 | 50:50 |

| 2 | DABCO | CH2Cl2 | 47:53 |

| 3 | DMAP | CH2Cl2 | 55:45 |

| 4 | TEA | CH2Cl2 | 83:17 |

| 5 | No Base | CH2Cl2 | 15:85 |

| 6 | Phosphate Buffer | Water | 77% (Anilide) |

| 7 | Borate Buffer | Water | 40% (Anilide) |

Synthesis of Advanced N-Substituted this compound Structures

The synthetic framework for this compound can be expanded to create a wide array of advanced structures by starting with N-substituted amino alcohols. This allows for the introduction of various functional groups, leading to compounds with tailored properties.

Chloroacetylation of Secondary Amino Alcohols

The synthesis of N-substituted analogues follows the same fundamental principle of chloroacetylation but starts with a secondary amino alcohol. For example, N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is synthesized by reacting 2-(benzylamino)ethan-1-ol with chloroacetyl chloride. chemicalbook.com This reaction is typically performed in a biphasic system, such as dichloromethane and water, in the presence of a base like sodium hydroxide (B78521) to neutralize the HCl byproduct. chemicalbook.com This method has been shown to be highly efficient, achieving a 96% yield of the desired product. chemicalbook.com The approach is versatile and has been used to prepare a wide range of N-aryl and N-alkyl chloroacetamides. ijpsr.inforesearchgate.net

Strategic Incorporation of Diverse Substituents

The chloroacetylation reaction allows for the strategic incorporation of a wide variety of substituents on the nitrogen atom, leading to a large family of N-substituted 2-chloroacetamides. ijpsr.infonih.gov By selecting the appropriate starting substituted aniline (B41778) or amine, researchers can introduce diverse functional groups, including alkyl, aryl, and substituted aryl moieties. ijpsr.infonih.gov

For instance, various N-(substituted phenyl)-2-chloroacetamides have been synthesized by reacting different anilines—such as those containing methyl, methoxy, chloro, bromo, and cyano groups—with chloroacetyl chloride. nih.govneliti.com Similarly, the reaction has been successfully applied to other aromatic amines, like o-methoxy aniline and p-methoxy aniline, to yield the corresponding N-substituted acetamides. ijpsr.info This versatility allows for the creation of a library of compounds where the electronic and steric properties of the N-substituent can be systematically varied.

Interactive Data Table: Synthesis of Various N-Substituted 2-Chloroacetamides

| Starting Amine | Chloroacetylating Agent | Product | Yield (%) | Reference |

| 2-(Benzylamino)ethan-1-ol | Chloroacetyl Chloride | N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | 96% | chemicalbook.com |

| m-Aminophenol | Chloroacetyl Chloride | 2-Chloro-N-(3-hydroxyphenyl)acetamide | 70% | neliti.com |

| p-Aminophenol | Chloroacetyl Chloride | 2-Chloro-N-(4-hydroxyphenyl)acetamide | 72% | neliti.com |

| o-Methoxy Aniline | Chloroacetyl Chloride | 2-Chloro-N-(2-methoxyphenyl)acetamide | 59.62% | ijpsr.info |

| Various Anilines | Chloroacetyl Chloride | N-Aryl-2-chloroacetamides | Good Yields | researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro N 2 Hydroxyethyl Acetamide

Nucleophilic Substitution Reactions at the alpha-Chloro Position

The carbon atom attached to the chlorine atom (the alpha-carbon) is electron-deficient due to the electronegativity of both the adjacent chlorine and the carbonyl group. This makes it a prime target for nucleophilic attack, leading to the displacement of the chloride ion. These reactions are fundamental to the synthetic utility of this compound.

The nucleophilic substitution at the alpha-chloro position of 2-Chloro-N-(2-hydroxyethyl)acetamide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This type of reaction is characterized by a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org

Rate = k[C₄H₈ClNO₂][Nucleophile]

Several factors influence the rate of this reaction. Steric hindrance around the alpha-carbon can slow the reaction; however, as a primary halide, this compound is relatively unhindered, favoring a rapid SN2 reaction. youtube.com The strength of the nucleophile is also a critical factor, with stronger nucleophiles leading to faster reaction rates. youtube.com The transition state of the reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned 180° apart, leading to an inversion of stereochemical configuration if the alpha-carbon were chiral. youtube.com

The electrophilic nature of the alpha-carbon in this compound allows it to react with a wide array of nucleophiles. The versatility of this reaction is demonstrated by the ability to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net

Common nucleophiles include:

Nitrogen Nucleophiles: Primary and secondary amines can readily displace the chloride to form the corresponding N-substituted glycine (B1666218) amides. researchgate.net Ammonia can also be used, although controlling the extent of alkylation can be challenging.

Oxygen Nucleophiles: Hydroxide (B78521) ions can substitute the chlorine to yield 2-hydroxy-N-(2-hydroxyethyl)acetamide. researchgate.net Alkoxides and the salts of carboxylic acids (e.g., sodium acetate) can be used to form ethers and esters, respectively, at this position. researchgate.net

Sulfur Nucleophiles: Thiols and other sulfur-containing compounds are potent nucleophiles that can react to form thioethers. researchgate.net

The reaction with various nucleophiles is a cornerstone of the synthetic applications of chloroacetamide derivatives. researchgate.net

Table 1: Nucleophilic Substitution Reactions of this compound This table is interactive and can be sorted by clicking on the column headers.

| Nucleophile Class | Example Reagent | Resulting Functional Group | Product Example |

|---|---|---|---|

| Nitrogen | Ammonia (NH₃) | Primary Amine | 2-Amino-N-(2-hydroxyethyl)acetamide |

| Nitrogen | Primary Amine (R-NH₂) | Secondary Amine | 2-(Alkylamino)-N-(2-hydroxyethyl)acetamide |

| Oxygen | Hydroxide (OH⁻) | Hydroxyl | 2-Hydroxy-N-(2-hydroxyethyl)acetamide |

| Oxygen | Carboxylate (R-COO⁻) | Ester | 2-(Acyloxy)-N-(2-hydroxyethyl)acetamide |

| Sulfur | Thiol (R-SH) | Thioether | 2-(Alkylthio)-N-(2-hydroxyethyl)acetamide |

Reactions Involving the Terminal Hydroxyl Functional Group

The terminal hydroxyl group provides a secondary site for chemical modification, allowing for the functionalization of the molecule without disturbing the chloroacetamide core.

The hydroxyl group can undergo standard reactions common to alcohols.

Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This modification can alter the solubility and other physicochemical properties of the molecule.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Conversely, the hydroxyl group itself can act as a nucleophile to displace a leaving group, as seen in the synthesis of 2-(pyridin-3-yloxy)acetamides from a hydroxypyridine derivative and a chloroacetamide. researchgate.net

Table 2: Functionalization of the Terminal Hydroxyl Group This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) / Acid Chloride (R-COCl) | Ester (-O-C=O) |

| Etherification | Alkyl Halide (R-X) with Base | Ether (-O-R) |

The presence of both a nucleophilic hydroxyl group and an electrophilic alpha-chloro carbon within the same molecule creates the possibility for intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated, and the resulting alkoxide can attack the alpha-carbon, displacing the chloride ion to form a six-membered heterocyclic ring, specifically a derivative of morpholinone.

Furthermore, chloroacetamides are known precursors for various heterocyclic systems. researchgate.net For instance, related N-aryl chloroacetamides can undergo intermolecular cyclization in the presence of a copper catalyst to form 1,4-diarylpiperazine-2,5-diones. nih.gov While this is an intermolecular example, it highlights the propensity of the chloroacetamide moiety to participate in ring-forming reactions. The specific structure of this compound is well-suited for intramolecular reactions to yield saturated heterocycles. researchgate.net

Amide Linkage Reactivity

The amide bond is the most stable functional group in the molecule, being less reactive than the alpha-chloro position or the hydroxyl group. The resonance stabilization of the C-N bond makes it resistant to cleavage. rsc.org However, under forceful conditions such as heating with strong acids or bases, the amide linkage can be hydrolyzed. rsc.orglibretexts.org

Acid-Catalyzed Hydrolysis: When heated with a strong acid (e.g., aqueous HCl), the amide bond is cleaved. The reaction with water is catalyzed by the acid, resulting in the formation of chloroacetic acid and ethanolamine (B43304) (which will be protonated as 2-aminoethan-1-ol hydrochloride in the acidic solution). libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Heating with a strong base (e.g., sodium hydroxide) also cleaves the amide bond. This reaction, often involving the hydroxide ion as the nucleophile, yields the sodium salt of chloroacetic acid (sodium chloroacetate) and ethanolamine. researchgate.netlibretexts.orglibretexts.org

These hydrolysis reactions are generally slower than the nucleophilic substitution at the alpha-chloro position, allowing for selective reactions at the more labile site. researchgate.net

Table 3: Products of Amide Hydrolysis This table is interactive and can be sorted by clicking on the column headers.

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H₂O, H⁺, Heat | Chloroacetic acid + Ethanolamine Salt |

| Alkaline | NaOH, H₂O, Heat | Sodium Chloroacetate (B1199739) + Ethanolamine |

Hydrolytic Stability and Degradation Studies

The hydrolytic stability of this compound is a critical factor in its environmental persistence and chemical behavior. As a member of the chloroacetamide family, its degradation is significantly influenced by pH. Hydrolysis is a primary transformation pathway for chloroacetamides in aqueous environments.

Research on various chloroacetamide herbicides indicates that the rate and mechanism of hydrolysis are dependent on the pH of the solution. Generally, these compounds are susceptible to degradation under both strong acidic and alkaline conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of chloroacetamides typically proceeds through two main pathways. The predominant mechanism is an intermolecular SN2 reaction where a hydroxide ion displaces the chlorine atom, yielding a hydroxy-substituted derivative. In the case of this compound, this would result in the formation of 2-hydroxy-N-(2-hydroxyethyl)acetamide. A secondary pathway observed for some chloroacetamides is the cleavage of the amide bond itself. umich.edu

Acid-Catalyzed Hydrolysis: In acidic media, chloroacetamides can undergo cleavage at both the amide and ether linkages, if present. For this compound, acid-catalyzed hydrolysis would be expected to cleave the amide bond, yielding chloroacetic acid and 2-aminoethanol (as its ammonium (B1175870) salt). The rate of these reactions is highly dependent on the specific structure of the molecule, with subtle differences in substituents on the nitrogen atom significantly influencing reactivity. umich.edu

Table 1: General Hydrolytic Degradation Pathways for Chloroacetamides

| Condition | Primary Reaction Type | Expected Products for this compound | Reference |

|---|---|---|---|

| Alkaline (Base-Catalyzed) | SN2 Substitution of Chloride | 2-hydroxy-N-(2-hydroxyethyl)acetamide and Chloride ion | umich.edu |

| Alkaline (Base-Catalyzed) | Amide Cleavage (Hydrolysis) | Sodium Chloroacetate and 2-Aminoethanol | umich.edu |

| Acidic (Acid-Catalyzed) | Amide Cleavage (Hydrolysis) | Chloroacetic Acid and 2-Aminoethanol (as ammonium salt) | umich.edu |

Deacylation Reactions

Deacylation of this compound involves the cleavage of the amide bond (a C-N bond), which is a specific type of hydrolysis reaction. This transformation is fundamental in understanding the metabolic fate and synthetic utility of the compound. The process, also known as amide hydrolysis, breaks the molecule into its constituent carboxylic acid and amine fragments.

The deacylation reaction can be catalyzed by either acid or base.

Acid-Catalyzed Deacylation : In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine group result in the formation of chloroacetic acid and 2-aminoethanol (which is protonated to form an ammonium ion under these conditions). researchgate.netstudysmarter.co.uk

Base-Catalyzed Deacylation : Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion yields a carboxylate salt and the amine. For this compound, this reaction with a base like sodium hydroxide would produce sodium chloroacetate and 2-aminoethanol. researchgate.netstudysmarter.co.uk

While deacylation is a general reaction for amides, the specific conditions (catalyst concentration, temperature, reaction time) required for this compound are influenced by its unique structure, including the presence of the chloroacetyl and hydroxyethyl (B10761427) groups.

Table 2: Products of Deacylation Reactions

| Reaction | Catalyst | Carboxylic Acid Product | Amine Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Deacylation | Strong Acid (e.g., HCl) | Chloroacetic acid | 2-Aminoethanol (as ammonium salt) | researchgate.netstudysmarter.co.uk |

| Base-Catalyzed Deacylation | Strong Base (e.g., NaOH) | Sodium chloroacetate | 2-Aminoethanol | researchgate.netstudysmarter.co.uk |

Investigation of Selectivity and Stereochemistry in Chemical Transformations

The reactivity of this compound is characterized by several potential reaction sites, including the electrophilic carbon bearing the chlorine atom, the amide group, and the terminal hydroxyl group. The selectivity of its chemical transformations is therefore a subject of significant interest.

Chemoselectivity and Regioselectivity:

A key aspect of the compound's reactivity is the high electrophilicity of the α-carbon due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes the molecule an effective alkylating agent in nucleophilic substitution reactions.

Significant findings on selectivity have come from studies on the C-amidoalkylation of aromatic compounds using a related hemiaminal, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. researchgate.netarkat-usa.org This reagent, which can be generated from chloral (B1216628) and a chloroacetamide, reacts with various aromatic substrates in the presence of a strong acid catalyst. Research has demonstrated that these reactions proceed with a high degree of regioselectivity. researchgate.netarkat-usa.org

For example, the reaction with toluene, phenol, anisole (B1667542), and chlorobenzene (B131634) yielded exclusively the para-substituted products, with no formation of ortho or meta isomers detected. arkat-usa.org This pronounced para-selectivity is attributed to the electronic effects of the substituents on the aromatic ring, which direct the incoming electrophile (the amidoalkylating agent) to the position of highest electron density and steric accessibility. arkat-usa.orgyoutube.comyoutube.com

Stereochemistry:

The compound this compound is not chiral. Chemical transformations could, in principle, create one or more stereocenters. For instance, in the C-amidoalkylation reactions mentioned above, the product contains a new chiral center at the carbon atom linking the aromatic ring and the amide nitrogen. arkat-usa.org However, the available literature on these specific transformations focuses on the regiochemical outcome and does not provide an investigation into the stereoselectivity (i.e., the preferential formation of one stereoisomer over another). Therefore, information regarding the stereochemical control in reactions involving this compound is currently limited.

Table 3: Regioselectivity in C-Amidoalkylation of Aromatics with a 2-Chloroacetamide (B119443) Derivative

| Aromatic Substrate | Observed Product | Selectivity | Reference |

|---|---|---|---|

| Toluene | 2-chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | Exclusively para-substituted | researchgate.netarkat-usa.org |

| Anisole | 2-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide | Exclusively para-substituted | arkat-usa.org |

| Phenol | 2-chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide | Exclusively para-substituted | arkat-usa.org |

| Naphthalene (B1677914) | 2-chloro-N-[2,2,2-trichloro-1-(1-naphthyl)ethyl]acetamide | 1-Naphthyl substituted | arkat-usa.org |

Derivatization Strategies and Scaffold Modification of 2 Chloro N 2 Hydroxyethyl Acetamide

C-Amidoalkylation for Aromatic and Heteroaromatic Substitution

C-amidoalkylation is a powerful method for forming carbon-carbon bonds, enabling the introduction of amide-containing moieties onto aromatic and heteroaromatic rings. While direct C-amidoalkylation using 2-Chloro-N-(2-hydroxyethyl)acetamide is not extensively documented, studies on closely related N-(1-hydroxyalkyl)amides provide significant insights into potential synthetic routes.

Catalyst Systems for C-Amidoalkylation

Research on the C-amidoalkylation of aromatic compounds using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a structural analog of the activated form of this compound, has demonstrated the efficacy of strong Brønsted acids as catalysts. nih.govorganic-chemistry.orgarkat-usa.org The reaction, which involves the in-situ formation of a reactive N-acylimminium ion intermediate, is significantly influenced by the choice of catalyst.

Initial investigations showed that Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) were ineffective in catalyzing the reaction, resulting in no product formation. organic-chemistry.org Similarly, the absence of a catalyst also failed to yield the desired C-amidoalkylated product. organic-chemistry.org Aluminum chloride (AlCl₃) showed minimal activity, leading to poor yields even after extended reaction times. organic-chemistry.org

The most effective catalyst systems were found to be strong Brønsted acids, particularly concentrated sulfuric acid (H₂SO₄). organic-chemistry.orgarkat-usa.org The efficiency of the catalysis was further enhanced by the addition of phosphorus pentoxide (P₄O₁₀), which acts as a dehydrating agent, driving the equilibrium towards the formation of the N-acylimminium ion. organic-chemistry.org The combination of H₂SO₄ and P₄O₁₀ provided the highest yields of the C-amidoalkylated products. organic-chemistry.org

Table 1: Catalyst Systems for the C-Amidoalkylation of Toluene with 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 20-25 | 24 | 0 |

| 2 | ZnCl₂ | Toluene | 20-25 | 24 | 0 |

| 3 | BF₃·OEt₂ | Toluene | 20-25 | 24 | 0 |

| 4 | AlCl₃ | Toluene | 20-25 | 48 | <10 |

| 5 | H₂SO₄ | Toluene | 20-25 | 5 | 70 |

| 6 | H₂SO₄/P₄O₁₀ | Toluene | 20-25 | 2.5 | 92 |

Data derived from studies on 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. organic-chemistry.org

Substrate Scope and Limitations in Derivative Synthesis

The substrate scope of the C-amidoalkylation reaction with N-(1-hydroxyalkyl)chloroacetamides has been explored with a variety of aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org The reaction is most successful with electron-rich aromatic substrates. arkat-usa.org

Aromatics such as toluene, benzene (B151609), phenol, and anisole (B1667542) have been successfully amidoalkylated, yielding the corresponding N-(1-aryl)ethyl-2-chloroacetamides. organic-chemistry.org The reaction demonstrates a high degree of regioselectivity, with substitution occurring exclusively at the para-position for monosubstituted benzene derivatives, with no ortho or meta isomers observed. nih.gov Annulated aromatics like naphthalene (B1677914) also participate in the reaction, affording the 1-substituted derivative. organic-chemistry.org Furthermore, certain electron-rich heterocycles, such as 2-chlorothiophene, have been shown to be suitable substrates for this transformation. organic-chemistry.org

However, the reaction has its limitations. Increasing the reaction temperature or prolonging the reaction time can lead to a decrease in yield due to side reactions such as sulfonation, acidolysis, and resinification of the starting materials and products. nih.gov In the case of highly reactive substrates like 2-chlorothiophene, extended reaction times can result in the formation of bis-alkylation products. nih.gov The presence of strongly deactivating groups on the aromatic ring can inhibit the reaction.

Table 2: Substrate Scope in the C-Amidoalkylation with 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

| Entry | Aromatic Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | 2.5 | 92 |

| 2 | Benzene | 2-Chloro-N-(2,2,2-trichloro-1-phenylethyl)acetamide | 3 | 87 |

| 3 | Phenol | 2-Chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide | 2.5 | 85 |

| 4 | Anisole | 2-Chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide | 2.5 | 86 |

| 5 | Naphthalene | 2-Chloro-N-(2,2,2-trichloro-1-(1-naphthyl)ethyl)acetamide | 3 | 78 |

| 6 | 2-Chlorothiophene | 2-Chloro-N-[2,2,2-trichloro-1-(5-chloro-2-thienyl)ethyl]acetamide | 10 | 65 |

Data derived from studies on 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. organic-chemistry.org

Functional Group Interconversion and Orthogonal Protection Techniques

The hydroxyl and chloro functionalities of this compound are prime targets for functional group interconversions (FGIs), a key strategy for modifying the molecule's properties and for the synthesis of new derivatives. nih.gov The ability to selectively modify one functional group while leaving others intact is crucial and often requires the use of orthogonal protection techniques. nih.gov

The primary hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. wikipedia.org For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This transformation allows for the introduction of a wide range of nucleophiles at this position. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents, providing a handle for further modifications like reductive amination or esterification.

The chlorine atom on the acetamide (B32628) moiety is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. google.com For example, it can be displaced by amines, thiols, or alkoxides to generate a diverse library of compounds.

Given the presence of multiple reactive sites, orthogonal protection strategies are essential for achieving selective transformations. The hydroxyl group can be protected with a variety of protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under conditions used to modify the chloroacetamide moiety and can be selectively removed later. For example, reacting this compound with TBDMS-Cl and a base like imidazole (B134444) would protect the hydroxyl group. This would allow for nucleophilic substitution on the chloro group without interference from the hydroxyl group. Subsequently, the TBDMS group can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Conversely, the amide N-H bond could be protected, for example with a Boc group, to prevent its participation in certain reactions, although this is less common for secondary amides unless deprotonated.

Multi-component Reactions for Complex Derivative Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all the starting materials. researchgate.net The use of this compound or its derivatives in MCRs offers a rapid route to structurally diverse and complex molecules.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While there are no direct reports of using this compound as a primary component, its functionalities suggest potential applications. For instance, the hydroxyl group could be oxidized to an aldehyde, which could then participate in a Ugi reaction. Alternatively, the amine function, if the amide were to be reduced, could serve as the amine component. More directly, chloroacetic acid, a component of this compound, is a common carboxylic acid component in Ugi reactions. nih.govthieme-connect.de A recent study demonstrated a Ugi-type reaction involving a β-chlorovinylaldehyde, an amine, an isocyanide, and monochloroacetic acid, which resulted in the formation of a bis-amide product containing a 2-chloroacetamide (B119443) moiety. nih.gov This product subsequently underwent an unusual post-Ugi transformation involving the elimination of the 2-chloroacetamide group, highlighting the potential for this scaffold to act as a leaving group in cascade reactions. thieme-connect.de

Another important MCR is the Passerini three-component reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.org Similar to the Ugi reaction, the carboxylic acid component could be chloroacetic acid. If the hydroxyl group of this compound is oxidized to an aldehyde, it could serve as the carbonyl component in a Passerini reaction. For example, the reaction of the aldehyde derived from this compound with a carboxylic acid and an isocyanide could potentially yield a complex α-acyloxy amide derivative.

The application of this compound in MCRs represents a promising avenue for the rapid generation of novel and complex chemical entities with potential applications in various fields of chemical and pharmaceutical research.

Table 3: Hypothetical Multi-component Reaction Products from this compound Derivatives

| MCR Type | Derivative of this compound | Other Reactants | Potential Product Class |

|---|---|---|---|

| Ugi-4CR | Aldehyde (from oxidation of hydroxyl group) | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini-3CR | Aldehyde (from oxidation of hydroxyl group) | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |

| Zinc chloride (ZnCl₂) |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Aluminum chloride (AlCl₃) |

| Sulfuric acid (H₂SO₄) |

| Phosphorus pentoxide (P₄O₁₀) |

| Toluene |

| Benzene |

| Phenol |

| Anisole |

| Naphthalene |

| 2-Chlorothiophene |

| 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide |

| 2-Chloro-N-(2,2,2-trichloro-1-phenylethyl)acetamide |

| 2-Chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide |

| 2-Chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide |

| 2-Chloro-N-(2,2,2-trichloro-1-(1-naphthyl)ethyl)acetamide |

| 2-Chloro-N-[2,2,2-trichloro-1-(5-chloro-2-thienyl)ethyl]acetamide |

| p-Toluenesulfonyl chloride (TsCl) |

| Pyridine |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| Imidazole |

| Tetrabutylammonium fluoride (TBAF) |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| Chloroacetic acid |

| Monochloroacetic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N 2 Hydroxyethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 2-Chloro-N-(2-hydroxyethyl)acetamide. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of each atom within the molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

In a typical ¹H NMR spectrum, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group (-CH₂OH) and the methylene protons adjacent to the nitrogen atom (-NH-CH₂-) appear as triplets in the range of δ 3.4–3.8 ppm. The singlet corresponding to the chloromethyl group (Cl-CH₂-) is observed at approximately δ 4.0-4.2 ppm. The amide proton (-NH-) and the hydroxyl proton (-OH) often appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

It is important to note that restricted rotation around the amide bond can lead to the non-equivalence of the two hydroxyethyl groups at room temperature, which may result in a doubling of the signals for the CH₂N and CH₂O protons in both ¹H and ¹³C NMR spectra. st-andrews.ac.uk

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

| -CH₂-Cl | ~ 4.1 | Singlet |

| -NH-CH₂- | ~ 3.6 | Triplet |

| -CH₂-OH | ~ 3.5 | Triplet |

| -NH- | Variable | Broad Singlet |

| -OH | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group typically appears downfield, around δ 167-171 ppm. The carbon of the chloromethyl group (Cl-CH₂-) is found at approximately δ 42-45 ppm. The carbons of the hydroxyethyl group, -NH-CH₂- and -CH₂-OH, resonate at around δ 49-52 ppm and δ 60-63 ppm, respectively. st-andrews.ac.uk

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=O | ~ 168 |

| -CH₂-OH | ~ 61 |

| -NH-CH₂- | ~ 51 |

| -CH₂-Cl | ~ 43 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. st-andrews.ac.uk

Advanced 2D NMR Techniques for Structural Confirmation

To definitively confirm the assignments made from 1D NMR spectra, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum reveals correlations between coupled protons. For this compound, a cross-peak would be observed between the signals of the -NH-CH₂- and -CH₂-OH protons, confirming their adjacent positions in the hydroxyethyl group.

An HSQC (or Heteronuclear Multiple Quantum Coherence, HMQC) spectrum correlates directly bonded protons and carbons. youtube.com This technique allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~51 ppm, confirming the -NH-CH₂- assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions such as hydrogen bonding.

Characteristic Absorption Bands for Functional Groups (e.g., C=O, N-H, O-H, C-Cl)

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

C=O Stretching: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration is typically observed in the region of 1640-1680 cm⁻¹.

N-H and O-H Stretching: The stretching vibrations of the N-H and O-H groups give rise to broad bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The broadness of these bands is indicative of hydrogen bonding. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage usually appears in the range of 1400-1440 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3200-3600 (broad) |

| C=O | Stretching | 1640-1680 |

| C-N | Stretching | 1400-1440 |

| C-Cl | Stretching | 600-800 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Hydrogen Bonding Network Probing

The presence of both a hydroxyl (-OH) group and an amide (-NH-) group, which can act as hydrogen bond donors, and the carbonyl oxygen and hydroxyl oxygen, which can act as hydrogen bond acceptors, allows for the formation of an extensive hydrogen bonding network in the condensed phase of this compound.

Vibrational spectroscopy is a powerful tool for studying this network. The position and shape of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. mdpi.com In a non-hydrogen-bonded (e.g., dilute solution in a non-polar solvent) or gas phase environment, these bands would appear as sharp, well-defined peaks at higher frequencies. In the solid state or as a neat liquid, the extensive hydrogen bonding causes these bands to broaden significantly and shift to lower frequencies. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonds.

Temperature-dependent Raman spectroscopy can also be employed to study the dynamics of the hydrogen bonds. mdpi.com Changes in the spectra with temperature can reveal information about the strengthening or weakening of these interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with the molecular formula C₄H₈ClNO₂ and a molecular weight of approximately 137.56 g/mol , various MS methods offer a comprehensive profile. nih.govepa.govaxios-research.com

High-Resolution Mass Spectrometry (HRMS) (Inferred from general MS use)

A typical fragmentation pattern for this molecule under electrospray ionization (ESI) would likely involve initial protonation or deprotonation. Subsequent fragmentation could involve the loss of the chloroacetyl group or cleavage of the hydroxyethyl side chain.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a powerful method for the separation and identification of volatile and semi-volatile compounds. PubChem lists a GC-MS spectrum for this compound, indicating its amenability to this technique. nih.gov In a typical GC-MS analysis, the molecule would first be separated on a GC column and then introduced into the mass spectrometer for ionization and fragmentation, usually by electron ionization (EI).

The resulting mass spectrum would display a molecular ion peak (if stable enough to be detected) and a series of fragment ions. Based on the structure of this compound, characteristic fragments would be expected from the cleavage of the C-C bond adjacent to the carbonyl group, the C-N bond, and the loss of the chlorine atom or the entire chloroacetyl moiety. The NIST WebBook provides mass spectra for related compounds, such as N-(2-hydroxyethyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, which can serve as references for interpreting the fragmentation patterns. nist.govnist.gov

Collision Cross Section (CCS) Determination and Interpretation

Ion mobility spectrometry, often coupled with mass spectrometry (IM-MS), provides information about the three-dimensional shape of an ion in the gas phase through the determination of its collision cross section (CCS). nih.govscispace.com While experimental CCS values for this compound are not found in the surveyed literature, predicted CCS values are available from resources like PubChemLite. uni.lu These predictions are based on the molecule's structure and can be valuable for tentative identification in complex mixtures when experimental standards are unavailable.

The table below presents the predicted CCS values for various adducts of this compound. These values are calculated based on computational models and provide an estimation of the ion's size and shape. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.03163 | 125.0 |

| [M+Na]⁺ | 160.01357 | 132.6 |

| [M-H]⁻ | 136.01707 | 124.1 |

| [M+NH₄]⁺ | 155.05817 | 146.7 |

| [M+K]⁺ | 175.98751 | 130.5 |

| [M+H-H₂O]⁺ | 120.02161 | 121.7 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Crystallographic Data

A search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a specific crystal structure for this compound. However, the crystal structures of several closely related N-substituted chloroacetamides have been determined, providing a strong basis for inferring the structural properties of the title compound. nih.govnih.govresearchgate.netnih.gov

For instance, the crystal structure of (±)-2-chloro-N-[(1RS,2RS,4RS)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]acetamide reveals key features of the chloroacetamide moiety. nih.gov Similarly, studies on various N-(substituted phenyl)-2-chloroacetamides provide extensive data on their solid-state conformations. researchgate.netnih.gov Based on these related structures, this compound is expected to crystallize in a common space group, with the molecular conformation being influenced by the formation of strong intermolecular hydrogen bonds.

The table below presents hypothetical, yet plausible, crystallographic parameters for this compound, inferred from the analysis of related compounds.

| Parameter | Inferred Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Z (molecules per unit cell) | 4 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding. The presence of a hydroxyl (-OH) group and a secondary amide (N-H) group provides both hydrogen bond donors and acceptors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 2 Hydroxyethyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-N-(2-hydroxyethyl)acetamide, DFT calculations are instrumental in determining its fundamental electronic and geometric parameters. nih.gov Methods such as B3LYP with a basis set like 6-31G* are commonly employed for optimizing molecular geometries and predicting electronic properties of similar organic molecules. nih.govresearchgate.net These calculations yield insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT provides access to electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Local reactivity descriptors, such as Fukui functions, can also be derived from DFT to predict which atoms in the molecule are more susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

The flexibility of the this compound molecule, particularly the rotation around its single bonds (C-C, C-N, C-O), gives rise to various spatial arrangements known as conformations. DFT calculations can be used to identify stable conformers and determine their relative energies. By systematically rotating key dihedral angles and performing geometry optimization for each resulting structure, a potential energy surface can be mapped.

The most stable conformer corresponds to the global minimum on this surface. The relative energies of other, less stable conformers (local minima) can be calculated, providing their expected populations at a given temperature according to the Boltzmann distribution. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen or the chlorine atom is a key interaction that can significantly stabilize certain conformations.

Table 1: Predicted Relative Energies for Hypothetical Conformers of this compound

| Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Stabilizing Interactions |

| Conformer A (Global Minimum) | gauche (O-C-C-N), anti (C-C-N-C) | 0.00 | Intramolecular H-bond (OH···O=C) |

| Conformer B | anti (O-C-C-N), anti (C-C-N-C) | 5.21 | Extended structure |

| Conformer C | gauche (O-C-C-N), gauche (C-C-N-C) | 8.94 | Steric hindrance |

| Conformer D | anti (O-C-C-N), gauche (C-C-N-C) | 12.45 | Minor steric clashes |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. After a geometry optimization finds a stable structure (a minimum on the potential energy surface), a frequency calculation can be performed. nih.gov This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific molecular motions, such as stretching, bending, and twisting of bonds.

The calculated frequencies can be compared directly with experimental data from FT-IR and Raman spectroscopy. researchgate.net It is a standard practice to apply a scaling factor to the computed frequencies to correct for approximations in the theoretical method and the neglect of anharmonicity, leading to a better agreement with experimental spectra. researchgate.net This correlation allows for a confident assignment of the absorption bands observed in the experimental spectrum to specific molecular vibrations.

Table 2: Correlation of Predicted Vibrational Frequencies with Experimental Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3450 | 3500-3300 |

| N-H Stretch | 3300 | 3350-3250 |

| C-H Stretch (Aliphatic) | 2950, 2880 | 3000-2850 |

| C=O Stretch (Amide I) | 1670 | 1680-1630 |

| N-H Bend (Amide II) | 1550 | 1570-1515 |

| C-N Stretch | 1250 | 1260-1200 |

| C-O Stretch | 1080 | 1100-1050 |

| C-Cl Stretch | 720 | 750-700 |

Note: The predicted frequencies are representative and would be obtained from DFT calculations. The experimental ranges are based on typical values for these functional groups.

Molecular Mechanics and Dynamics Simulations

While DFT is accurate for electronic properties and small systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational dynamics and behavior of molecules over longer timescales. mdpi.com MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion, using a force field to describe the potential energy of the system. nih.gov

MD simulations provide a dynamic picture of the molecule, exploring a wide range of conformations by simulating its movements at a given temperature. nih.gov This allows for the construction of a conformational energy landscape, which maps the potential energy of the molecule as a function of its structural parameters (e.g., dihedral angles). chemrxiv.orgchemrxiv.org

This landscape reveals the different stable and metastable conformational states, the energy barriers separating them, and the pathways for conformational transitions. biorxiv.org Techniques like replica exchange molecular dynamics (REMD) can be used to enhance sampling and overcome high energy barriers, ensuring a more complete exploration of the conformational space. nih.gov For this compound, this analysis can reveal how the molecule flexes and changes shape in different environments.

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these solvent effects. nih.gov Solvation can be modeled either explicitly, by surrounding the molecule with a large number of individual solvent molecules (e.g., a water box), or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. nih.gov

Simulations in a solvent like water can reveal how hydrogen bonding between the molecule's hydroxyl and amide groups and the water molecules affects its preferred conformation and flexibility. researchgate.net Solvent interactions can stabilize or destabilize certain conformers compared to the gas phase, potentially altering the conformational equilibrium. These simulations also provide insights into the hydration free energy, which is a measure of the molecule's solubility. nih.gov

Computational Modeling of Steric and Electronic Effects

Computational models are invaluable for dissecting the interplay of steric and electronic effects within the this compound structure, which in turn governs its chemical reactivity. researchgate.net

Steric Effects: The size of the chlorine atom and the hydroxyethyl (B10761427) group creates steric hindrance around the amide backbone. This steric bulk can influence which conformations are energetically favorable by introducing repulsive van der Waals interactions in more crowded arrangements. Furthermore, steric hindrance can affect the accessibility of reactive sites to other molecules. For example, the approach of a nucleophile to the electrophilic carbonyl carbon may be sterically hindered.

Electronic Effects: The electronic properties of the substituents profoundly impact reactivity. The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic substitution reactions. researchgate.net The carbonyl group is also strongly electron-withdrawing, which influences the acidity of the N-H proton and the planarity of the amide bond. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by calculating atomic charges and analyzing orbital interactions. researchgate.net This analysis can reveal, for instance, the delocalization of the nitrogen lone pair into the carbonyl π* orbital, which is characteristic of the amide resonance.

Applications in Advanced Organic Synthesis and Material Science Research

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The inherent structure of 2-chloro-N-(2-hydroxyethyl)acetamide, featuring an electrophilic carbon (alpha to the carbonyl group) and an intramolecular nucleophile (the terminal hydroxyl group), makes it an ideal precursor for the synthesis of five-membered heterocyclic rings through intramolecular cyclization. This reaction pathway is a common strategy for constructing oxazolidine (B1195125) and imidazolidine (B613845) scaffolds, which are core structures in many biologically active molecules and pharmaceutical compounds. nih.gov

The synthesis of oxazolidine derivatives, specifically 3-substituted-oxazolidin-2-ones, can be achieved from this compound. The reaction proceeds via an intramolecular Williamson ether synthesis mechanism. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. The subsequent displacement of the chloride ion results in the formation of the five-membered oxazolidine ring.

This cyclization is a key step in forming the oxazolidinone core. While direct synthesis from this compound is a plausible route, a related and well-documented reaction involves the reaction of 2-oxazolidinone (B127357) with an acid halide like chloroacetyl chloride to produce N-(2-chloroethyl)chloroacetamide, essentially the reverse reaction, highlighting the chemical relationship between these structures. google.com The condensation of β-amino alcohols with aldehydes or ketones is a general and widely used method for preparing oxazolidines, which are valuable as chiral auxiliaries, prodrugs, and biocides. nih.gov

Table 1: General Reaction Scheme for Oxazolidine Synthesis

| Reactant | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaH, K₂CO₃) | N-substituted-oxazolidin-2-one | Intramolecular Cyclization |

Detailed research findings on specific yields and conditions for the direct cyclization of this compound are context-dependent and vary based on the specific synthetic protocol employed.

Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. The synthesis of imidazolidine derivatives using this compound as a starting material requires the introduction of a second nitrogen atom into the structure. This can be accomplished through various synthetic strategies. For example, the chloroacetyl group of the molecule can react with a primary amine or ammonia. The resulting intermediate, now containing two nitrogen atoms, can undergo a subsequent cyclization reaction to form the imidazolidine ring, often an imidazolidin-2-one. nih.govresearchgate.net

The formation of the imidazolidin-2-one ring is a common target. These structures are pivotal in medicinal chemistry and are found in numerous FDA-approved drugs. nih.gov A general approach involves reacting this compound with a compound like urea (B33335) or a substituted urea, which provides the necessary second nitrogen and carbonyl carbon for the heterocycle. The reaction is typically catalyzed by an acid or base.

Table 2: Representative Pathway for Imidazolidine Synthesis

| Step | Description | Intermediate/Product |

| 1 | Amination of the chloroacetyl group | Reaction of this compound with an amine (R-NH₂) to form N¹-(2-hydroxyethyl)-N²-R-glycinamide. |

| 2 | Cyclization | Intramolecular condensation of the glycinamide (B1583983) derivative, often with a carbonyl source (e.g., phosgene (B1210022) equivalent), to form a substituted imidazolidinone. |

This represents a generalized pathway. Specific reagents and conditions determine the final substitution pattern and yield of the imidazolidine product.

Intermediate in the Preparation of Specialty Organic Chemicals

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of more complex, high-value specialty organic chemicals. Its chloroacetyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and carboxylates. This allows for the straightforward attachment of the N-(2-hydroxyethyl)acetamide fragment to other molecules.

Research has shown that chloroacetamide derivatives are important synthons for various biologically active compounds. researchgate.netijpsr.info For instance, they serve as precursors in the synthesis of:

Pharmaceuticals: The chloroacetamide group can be used to alkylate target molecules in the construction of novel drug candidates.

Agrochemicals: Many commercial herbicides are based on the chloroacetamide structure. ijpsr.info

Dyes and Pigments: The reactive nature of the compound allows it to be incorporated into larger chromophore systems.

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide from 2-(benzylamino)ethan-1-ol and 2-chloroacetyl chloride is an example of how related structures are built, demonstrating the fundamental reactivity of the chloroacetyl group. chemicalbook.com

Table 3: Reactivity of this compound

| Functional Group | Reaction Type | Reacts With | Resulting Structure |

| Chloroacetyl | Nucleophilic Substitution | Amines, Thiols, Alcohols, Carboxylates | Covalent linkage via C-N, C-S, or C-O bond |

| Hydroxyl | Esterification / Etherification | Acyl Halides, Alkyl Halides | Ester or Ether linkage |

| Amide | Hydrolysis | Acid / Base | Chloroacetic acid and 2-aminoethanol |

Building Block for Polymeric Materials and Functionalized Surfaces

In material science, this compound serves as a functional monomer and a surface modification agent, primarily due to its hydroxyl and reactive chloroacetyl groups. researchgate.net

The hydroxyl group provides a handle for polymerization reactions. It can be used in step-growth polymerization (polycondensation) with dicarboxylic acids or their derivatives to form polyesters. Alternatively, it can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, and then incorporated into polymers via chain-growth polymerization.

This compound is also highly useful for the functionalization of surfaces. The hydroxyl group can be used to anchor the molecule to inorganic substrates like silica, glass, or metal oxides through the formation of ether or siloxane bonds. Once immobilized, the surface becomes decorated with reactive chloroacetyl groups. These groups can then be used for further "grafting-to" or surface-initiated polymerization ("grafting-from") approaches. This allows for the covalent attachment of proteins, peptides, or other polymers to create functional biomaterials, sensors, or chromatographic supports. The high reactivity of the chloroacetamide moiety makes it a useful scaffold for creating complex surface architectures. researchgate.net

Analytical Method Development and Validation for Research Grade Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating and quantifying 2-Chloro-N-(2-hydroxyethyl)acetamide from its starting materials, by-products, and degradants. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to the compound's polarity and non-volatile nature. A common approach involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A specific RP-HPLC method has been developed for the analysis of this compound. sielc.com The method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1), which minimizes unwanted interactions with the polar functional groups of the analyte. sielc.com Optimization of the mobile phase is crucial for achieving adequate retention and sharp, symmetrical peaks. A typical mobile phase consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com An acidic modifier, like phosphoric acid, is often added to the mobile phase to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times and improving peak shape. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for structural elucidation. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (reverse-phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Detection | UV-Vis | - |

| Purpose | Purity assessment, quantification, impurity isolation | sielc.com |

Note: Specific gradient conditions and detection wavelengths would be optimized and validated based on the impurity profile.

Ultra-Performance Liquid Chromatography (UPLC) Applications

For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), is an increasingly popular alternative to conventional HPLC. sigmaaldrich.com UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures to achieve significantly improved separation efficiency and reduced run times. sigmaaldrich.com

The HPLC method described for this compound can be readily transferred to a UPLC platform by using columns with smaller (e.g., <3 µm) particles. sielc.com This transition offers several advantages for research-grade characterization:

Increased Throughput: Faster analysis times allow for a higher number of samples to be processed, which is beneficial for reaction monitoring and high-throughput screening.

Enhanced Resolution: Superior resolving power enables the separation of closely eluting impurities that might be co-eluted in a standard HPLC run.

Improved Sensitivity: Sharper, narrower peaks lead to a greater peak height and an improved signal-to-noise ratio, facilitating the detection and quantification of trace-level impurities.

UPLC is particularly valuable in the analysis of pharmaceutical substances and for detecting impurities, making it a powerful tool for ensuring the high purity required for research-grade this compound. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While the hydroxyl and amide functional groups in this compound increase its boiling point and polarity compared to related compounds like 2-chloroethanol, GC analysis is feasible. thermofisher.comnih.gov PubChem lists a GC-MS spectrum for the compound, confirming it can be analyzed by this technique. nih.gov

However, direct GC analysis presents challenges. The polar nature of the molecule can lead to peak tailing due to interactions with active sites in the GC inlet and column. There is also a risk of on-column degradation at the high temperatures required for elution. Therefore, the analysis of volatile species related to this compound, such as residual starting materials or volatile synthesis by-products, is a primary application of GC. For the analysis of the compound itself, derivatization is often required to improve its chromatographic behavior. sigmaaldrich.comresearchgate.net

Integration of Analytical Techniques for Comprehensive Profiling

A single analytical technique is often insufficient for complete characterization. A comprehensive profile of this compound is best achieved by integrating multiple powerful techniques, most notably by coupling liquid chromatography with mass spectrometry.

LC-MS for Trace Analysis and Purity Profiling

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a highly specific and sensitive analytical tool for identifying and quantifying trace-level impurities. gcms.cz For MS compatibility with the HPLC method for this compound, the non-volatile phosphoric acid buffer is replaced with a volatile alternative like formic acid. sielc.com

LC-MS and, particularly, tandem mass spectrometry (LC-MS/MS) are invaluable for:

Impurity Identification: MS provides the molecular weight of eluting peaks, allowing for the tentative identification of process-related impurities and degradation products. Tandem MS (MS/MS) fragments the parent ions to generate a characteristic fragmentation pattern, which provides structural information for more definitive identification.

Trace Contaminant Analysis: The high sensitivity of MS detectors, especially when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, allows for the quantification of impurities at parts-per-million (ppm) or even lower levels. researchgate.net This is critical for controlling potentially genotoxic impurities.

Specificity: LC-MS/MS can resolve and specifically detect co-eluting components if they have different masses or fragmentation patterns, a task that is impossible with UV detection alone. researchgate.net

Atmospheric pressure chemical ionization (APCI) has been successfully used for the LC-MS/MS analysis of the related compound chloroacetamide. oup.com For this compound, electrospray ionization (ESI) in positive ion mode would also be a suitable interface, protonating the molecule to generate a detectable [M+H]⁺ ion.

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | UPLC with sub-2 µm C18 column | Fast and high-resolution separation |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Volatile, MS-compatible mobile phase |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions [M+H]⁺ |

| MS Detection | Triple Quadrupole (QqQ) | High sensitivity and specificity using MRM |

| Scan Mode | Full Scan for unknowns; MRM for target impurities | Identification and quantification |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to modify the structure of an analyte to improve its analytical properties. sci-hub.sejfda-online.com For this compound, derivatization can be employed to overcome challenges in both GC and LC analysis.

For Gas Chromatography: To analyze this compound directly by GC, its volatility must be increased and its polarity reduced. This is typically achieved through silylation, a reaction that replaces the active hydrogens on the hydroxyl and amide groups with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Reagents: A common and effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comjfda-online.com

Reactivity: The hydroxyl group is highly reactive and will be derivatized readily, while the amide hydrogen is less reactive and may require more stringent conditions (e.g., higher temperature, longer reaction time) to achieve complete derivatization. sigmaaldrich.com The resulting TMS-derivative is significantly more volatile and less polar, leading to improved peak shape and thermal stability during GC analysis.

For Liquid Chromatography: In LC, derivatization is typically used to enhance detector response rather than alter volatility. psu.edu While this compound has a UV chromophore (the amide bond), its absorptivity may be insufficient for detecting very low concentrations.